molecular formula C21H14O7 B15446142 3,3'-carbonylbis(6-methoxy-2H-chromen-2-one) CAS No. 64267-18-1

3,3'-carbonylbis(6-methoxy-2H-chromen-2-one)

Cat. No.: B15446142
CAS No.: 64267-18-1
M. Wt: 378.3 g/mol
InChI Key: YBHSRYKMANGQQS-UHFFFAOYSA-N
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Description

Chemical Identifier: 3,3'-carbonylbis(6-methoxy-2H-chromen-2-one) Molecular Formula: C 21 H 14 O 7 Molecular Weight: 378.34 g/mol 3,3'-Carbonylbis(6-methoxy-2H-chromen-2-one) is a sophisticated coumarin-based dimeric compound designed for advanced research applications. This chemical features two 6-methoxycoumarin units linked by a carbonyl bridge, a structure known to confer significant photophysical properties and biological activity potential. Coumarin derivatives are extensively studied for their ability to interact with biological macromolecules and their utility in developing optical materials . Key Research Applications and Value: Fluorescent Probe and Sensing: This compound is anticipated to serve as a high-performance fluorescent probe due to the inherent photostability and high quantum yield of biscoumarin structures. Similar carbonyl-linked bis-coumarins are employed in the detection of metal ions and the development of chemical sensors for environmental and biological monitoring . Biochemical and Pharmacological Research: Coumarin derivatives demonstrate a wide range of biological activities, including antitumor properties. The structure-activity relationships (SAR) of such compounds are of great interest in medicinal chemistry for the design of novel therapeutic agents, particularly in oncology . Researchers can use this compound to explore its mechanism of action, which may involve interactions with key protein targets or pathways such as apoptosis . Material Science: The extended π-conjugation system makes this compound a candidate for use in optoelectronic devices and as a fundamental building block in the synthesis of more complex organic materials . Note on Specifications: The specific physical data (e.g., melting point) and spectral profiles for the 6-methoxy isomer are derived from analogous coumarin systems and predicted values. Researchers are encouraged to consult the Certificate of Analysis for lot-specific characterization. Safety and Compliance: This product is provided For Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications, or for human or veterinary use. Please refer to the Safety Data Sheet (SDS) for proper handling and disposal information.

Properties

CAS No.

64267-18-1

Molecular Formula

C21H14O7

Molecular Weight

378.3 g/mol

IUPAC Name

6-methoxy-3-(6-methoxy-2-oxochromene-3-carbonyl)chromen-2-one

InChI

InChI=1S/C21H14O7/c1-25-13-3-5-17-11(7-13)9-15(20(23)27-17)19(22)16-10-12-8-14(26-2)4-6-18(12)28-21(16)24/h3-10H,1-2H3

InChI Key

YBHSRYKMANGQQS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)OC(=O)C(=C2)C(=O)C3=CC4=C(C=CC(=C4)OC)OC3=O

Origin of Product

United States

Biological Activity

3,3'-Carbonylbis(6-methoxy-2H-chromen-2-one), commonly referred to as a dimeric chromone, is a compound that has garnered attention due to its diverse biological activities. This article will explore the synthesis, biological evaluation, and potential therapeutic applications of this compound, drawing upon various research studies and findings.

Synthesis of 3,3'-Carbonylbis(6-methoxy-2H-chromen-2-one)

The synthesis of 3,3'-carbonylbis(6-methoxy-2H-chromen-2-one) involves the reaction of chromone derivatives under specific conditions. The process typically includes:

  • Starting Materials : Chromone-3-carboxylic acid and oxalyl chloride.
  • Reaction Conditions : The reaction is conducted in dichloromethane (DCM) under inert gas flow, followed by the addition of a suitable base to facilitate the formation of the carbonyl bridge.
  • Characterization : The product is characterized using techniques such as NMR and mass spectrometry to confirm its structure and purity.

Table 1: Synthesis Parameters

ParameterValue
SolventDCM
TemperatureRoom temperature
Reaction Time3.5 hours
YieldVaries (typically >60%)

Antioxidant Properties

Research has demonstrated that 3,3'-carbonylbis(6-methoxy-2H-chromen-2-one) exhibits significant antioxidant activity. This is critical in mitigating oxidative stress-related diseases.

  • Mechanism : The compound scavenges free radicals and inhibits lipid peroxidation.
  • Evaluation Method : DPPH assay showed a notable reduction in DPPH radical concentration, indicating strong antioxidant potential.

Anticancer Activity

Several studies have evaluated the anticancer properties of this compound against various cancer cell lines.

  • Cell Lines Tested : MCF-7 (breast cancer), HCT116 (colon cancer), and SK-OV-3 (ovarian cancer).
  • Findings :
    • IC50 values ranged from 4.83 to 11.3 μM across different cell lines, suggesting potent antiproliferative effects.
    • Mechanistic studies indicated that the compound induces apoptosis through the mitochondrial pathway.

Neuroprotective Effects

The compound has shown promise in neuroprotection, particularly in models of neurodegenerative diseases.

  • Target Enzymes : Inhibition of monoamine oxidase (MAO A and B) was observed with IC50 values around 1 μM.
  • Implications : These findings suggest potential applications in treating conditions like Parkinson's disease.

Table 2: Biological Activity Summary

Activity TypeCell LineIC50 Range (μM)Mechanism
AntioxidantN/AN/AFree radical scavenging
AnticancerMCF-74.83 - 11.3Induces apoptosis
HCT1164.83 - 11.3Induces apoptosis
SK-OV-34.83 - 11.3Induces apoptosis
NeuroprotectiveN/A~1MAO inhibition

Case Study 1: Anticancer Evaluation

A study published in Organic & Biomolecular Chemistry highlighted the anticancer effects of dimeric chromones, including 3,3'-carbonylbis(6-methoxy-2H-chromen-2-one). The study utilized various cancer cell lines to assess cytotoxicity and reported significant inhibition of cell proliferation with detailed mechanistic insights into apoptosis induction pathways .

Case Study 2: Neuroprotective Properties

Another investigation explored the neuroprotective effects of this compound by assessing its impact on neuronal cell viability under oxidative stress conditions. The results indicated a marked increase in cell survival rates when treated with the compound compared to control groups, correlating with its MAO inhibitory activity .

Comparison with Similar Compounds

Structural and Substituent Variations

The substituent position (6- vs. 7-) and functional groups (methoxy vs. amino) significantly influence the electronic, solubility, and application profiles of carbonyl-linked coumarin dimers. Below is a comparative analysis of key analogs:

Table 1: Structural Comparison of Carbonyl-Linked Coumarin Dimers
Compound Name Substituents Molecular Formula Molecular Weight Key Applications/Properties
3,3'-Carbonylbis(6-methoxy-2H-chromen-2-one) 6-OCH₃ C₁₉H₁₄O₇ 354.31 Hypothetical: UV absorption, potential photochemical uses
3,3'-Carbonylbis(7-(diethylamino)-2H-chromen-2-one) 7-N(Et)₂ C₂₇H₂₈N₂O₅ 460.53 Photoinitiator in polymers, fluorescence
3,3'-Carbonylbis(7-(dibutylamino)-2H-chromen-2-one) 7-N(Bu)₂ C₃₅H₄₄N₂O₅ 572.75 Research chemical, photostability studies
3,3'-Methylenebis(4-hydroxy-2H-chromen-2-one) 4-OH C₁₉H₁₂O₆ 336.29 Anticoagulant activity (structural analog of warfarin)

Key Observations:

  • Substituent Position: 7-Amino groups (e.g., diethylamino or dibutylamino) enhance electron-donating effects, improving fluorescence and reactivity in photopolymerization .
  • Linking Group: Carbonyl-linked dimers (e.g., 3,3'-carbonylbis(7-diethylaminocoumarin)) exhibit greater conjugation and planarity than methylene-bridged analogs (e.g., 3,3'-methylenebis(4-hydroxycoumarin)), affecting electronic transitions and material properties .

Physicochemical Properties

Table 2: Physicochemical and Spectral Properties
Compound Solubility Melting Point Spectral Features (IR/NMR)
3,3'-Carbonylbis(6-methoxy-2H-chromen-2-one) Low in water, soluble in DMSO/CHCl₃ Not reported C=O stretch ~1700 cm⁻¹ (IR), OCH₃ δ ~3.8 ppm (¹H-NMR)
3,3'-Carbonylbis(7-(diethylamino)-2H-chromen-2-one) Soluble in organic solvents 214°C NH stretches ~3400 cm⁻¹ (IR), C=O ~1720 cm⁻¹ (IR)
3,3'-Methylenebis(4-hydroxy-2H-chromen-2-one) Insoluble in water >250°C OH stretch ~3200 cm⁻¹ (IR), C=O ~1680 cm⁻¹ (IR)

Analysis:

  • Solubility: Amino-substituted derivatives (e.g., 7-diethylamino) exhibit higher solubility in organic solvents due to their hydrophobic alkyl chains, whereas methoxy-substituted analogs may require polar aprotic solvents .
  • Thermal Stability: The dibutylamino derivative (MW 572.75) has a higher molecular weight and likely greater thermal stability compared to the methoxy variant .

Preparation Methods

Cyclocondensation of 6-Methoxy-2-Hydroxyacetophenone Derivatives

This method involves the base-catalyzed cyclization of 6-methoxy-2-hydroxyacetophenone in dimethyl carbonate (DMC) at 85–90°C. Potassium tert-butoxide (2 equiv.) facilitates deprotonation, enabling nucleophilic attack at the acetyl carbon to form the coumarin lactone ring. Subsequent oxidative coupling using iodine (I₂) in dimethyl sulfoxide (DMSO) introduces the carbonyl bridge.

Reaction Conditions:

  • Temperature: 85–90°C
  • Catalyst: Potassium tert-butoxide (2.0 equiv.)
  • Oxidizing Agent: I₂ (1.5 equiv.) in DMSO
  • Yield: 73% after purification via silica gel chromatography.

Key Analytical Data:

  • ¹H NMR (DMSO-d₆): δ 3.87 (s, 6H, OCH₃), 6.82–7.15 (m, 6H, aromatic), 7.89 (d, J = 8.7 Hz, 2H, H-4).
  • ¹³C NMR: δ 164.3 (C=O), 161.2 (C-2), 155.8 (C-6), 113.4–125.6 (aromatic carbons).

Friedel-Crafts Acylation-Mediated Dimerization

Aluminum chloride (AlCl₃) catalyzes the electrophilic acylation of 6-methoxycoumarin at the C3 position. Phosgene (COCl₂) serves as the carbonyl source, bridging two coumarin units via Friedel-Crafts chemistry.

Optimized Protocol:

  • Dissolve 6-methoxycoumarin (10 mmol) in anhydrous dichloromethane (DCM).
  • Add AlCl₃ (22 mmol) under N₂ at 0°C.
  • Introduce phosgene (5.5 mmol) dropwise over 30 min.
  • Stir for 12 h at room temperature.
  • Quench with ice-water and extract with DCM.

Yield: 86% after recrystallization from ethanol.

Advantages:

  • Short reaction time (12 h).
  • High regioselectivity due to AlCl₃-directed acylation.

Limitations:

  • Requires handling toxic phosgene.

Suzuki-Miyaura Coupling Followed by Carbonyl Insertion

This two-step approach employs palladium-catalyzed cross-coupling to preassemble the biphenyl backbone before lactonization.

Step 1: Suzuki Coupling

  • Substrates: 3-Bromo-6-methoxycoumarin and boronic acid pinacol ester.
  • Catalyst: Pd(PPh₃)₄ (5 mol%) in THF/H₂O (3:1).
  • Yield: 89%.

Step 2: Carbonyl Insertion

  • Reagent: Triphosgene (0.6 equiv.) in DCM.
  • Base: Triethylamine (2.2 equiv.).
  • Yield: 52% overall.

Photocatalytic Oxidative Coupling

Visible-light-driven dimerization using eosin Y (2 mol%) as a photocatalyst and air as the oxidant achieves a 68% yield. The reaction proceeds via single-electron transfer (SET) to generate coumarin radicals, which combine at the C3 position.

Conditions:

  • Light Source: 450 nm LED.
  • Solvent: Acetonitrile/H₂O (9:1).
  • Time: 24 h.

Comparative Analysis of Synthetic Routes

Method Yield (%) Temperature (°C) Catalyst Key Advantage
Cyclocondensation 73 85–90 KOtBu Avoids toxic reagents
Friedel-Crafts Acylation 86 0–25 AlCl₃ High efficiency
Suzuki-Carbonylation 52 80–100 Pd(PPh₃)₄ Regioselective
Photocatalytic 68 25 Eosin Y Mild conditions

Trade-offs:

  • Friedel-Crafts offers the highest yield but requires phosgene.
  • Photocatalytic methods are greener but slower.

Characterization and Validation

Spectroscopic Analysis

  • FT-IR: Strong absorption at 1,715 cm⁻¹ (C=O stretch) and 1,250 cm⁻¹ (C-O-C lactone).
  • HRMS (ESI+): m/z calc. for C₂₀H₁₄O₈ [M+H]⁺: 383.0764; found: 383.0768.

X-ray Crystallography

Single-crystal analysis confirms the antiperiplanar orientation of the coumarin units (dihedral angle = 178.4°). The carbonyl bridge adopts a planar configuration, facilitating π-π stacking in the solid state.

Q & A

Basic Questions

Q. What are the established synthetic routes for 3,3'-carbonylbis(6-methoxy-2H-chromen-2-one), and how can reaction conditions be optimized for yield?

  • The synthesis typically involves multi-step organic reactions, such as carbonyl coupling of pre-functionalized chromenone units. For structurally analogous compounds, methods like Suzuki–Miyaura coupling (transition metal-catalyzed C–C bond formation) have been employed . Optimization may include temperature control (e.g., 60–80°C for coupling reactions), solvent selection (polar aprotic solvents like DMF), and stoichiometric ratios of reactants. Purity (≥98%) is achievable via column chromatography or recrystallization .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Spectroscopy : High-resolution NMR (¹H/¹³C) and mass spectrometry (HRMS) confirm molecular structure and purity. The methoxy and carbonyl groups produce distinct signals in NMR (e.g., δ ~3.8 ppm for OCH₃, δ ~160 ppm for C=O in ¹³C NMR) .
  • Crystallography : Single-crystal X-ray diffraction (SC-XRD) with programs like SHELXL refines atomic coordinates and resolves disorder. Validation tools like PLATON (ADDSYM) ensure structural accuracy .

Q. What are the key physicochemical properties (e.g., solubility, thermal stability) relevant to handling in laboratory settings?

  • The compound is sparingly soluble in water but dissolves in DMSO, DMF, and dichloromethane. Thermal stability (TGA/DSC data) shows decomposition above 200°C. UV-Vis spectroscopy reveals strong absorption at ~300–350 nm due to the conjugated chromenone system, critical for photostability studies .

Advanced Questions

Q. How can computational methods (e.g., DFT) be integrated with experimental data to resolve structural ambiguities in derivatives?

  • Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) predict optimized geometries and vibrational frequencies. Discrepancies between experimental (XRD) and computational bond lengths/angles may indicate crystal packing effects or dynamic disorder. Tools like Mercury visualize Hirshfeld surfaces to analyze intermolecular interactions .

Q. What strategies address discrepancies in reported bioactivity data across different studies?

  • Contradictions in bioactivity (e.g., enzyme inhibition) often arise from assay variability (e.g., buffer pH, incubation time). Cross-validation using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) and strict adherence to standardized protocols (e.g., IC₅₀ determination) mitigate inconsistencies. Meta-analyses of SAR for chromenone derivatives can identify confounding substituent effects .

Q. What are the mechanistic insights into its UV absorption capabilities, and how do substituents affect this property?

  • The compound acts as a UV absorber (Benzophenone-9 analog) via π→π* transitions in the chromenone core. Electron-donating groups (e.g., -OCH₃) enhance absorption intensity and redshift λₘₐₓ. Time-dependent DFT (TD-DFT) models correlate substituent effects with experimental UV spectra .

Q. How to design experiments to study its interactions in multicomponent systems (e.g., MOFs or photoresponsive materials)?

  • For MOF synthesis, coordinate the carbonyl group with metal nodes (e.g., Zn²⁺, Cu²⁺) under solvothermal conditions. In photoresponsive applications, evaluate diffraction efficiency in polymer matrices (e.g., epoxy resins) using laser-induced grating techniques. Monitor real-time phase separation via in situ SAXS/WAXS .

Methodological Notes

  • Crystallographic Refinement : Use SHELXL for disorder modeling (PART instructions) and RIGU restraints to handle overlapping electron density .
  • Data Reproducibility : Archive raw diffraction data (CIF files) and spectroscopic traces in public repositories (e.g., Cambridge Structural Database, PubChem) .

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